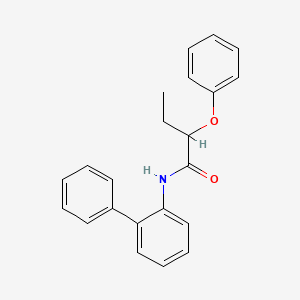
2-phenoxy-N-(2-phenylphenyl)butanamide
Vue d'ensemble
Description
2-phenoxy-N-(2-phenylphenyl)butanamide is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a phenoxy group and a butanamide backbone
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “N-2-biphenylyl-2-phenoxybutanamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, materials science, and more could be investigated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-phenylphenyl)butanamide typically involves the reaction of 2-phenylphenylamine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenoxy-N-(2-phenylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybutanoic acid derivatives, while reduction can produce phenoxybutanol derivatives.
Applications De Recherche Scientifique
2-phenoxy-N-(2-phenylphenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenoxy-N-(2-pyridinyl)butanamide: This compound has a pyridinyl group instead of a phenyl group, which can alter its chemical and biological properties.
2-phenoxy-N-(4-phenoxyphenyl)butanamide:
Uniqueness
2-phenoxy-N-(2-phenylphenyl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-phenoxy-N-(2-phenylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-2-21(25-18-13-7-4-8-14-18)22(24)23-20-16-10-9-15-19(20)17-11-5-3-6-12-17/h3-16,21H,2H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKRQUKHCPPMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate](/img/structure/B4074114.png)
![1-[2-(3-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4074135.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methylphenyl)acetamide](/img/structure/B4074140.png)
![1-[3-(4-nitrophenoxy)propyl]azepane oxalate](/img/structure/B4074141.png)
![N-(3,5-dimethoxyphenyl)-2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-5-nitrobenzamide](/img/structure/B4074146.png)
![N-[2-(3-methoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4074152.png)
![N-[(5-isobutylisoxazol-3-yl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4074153.png)
![1-[3-(2-Methoxy-4-methylphenoxy)propyl]piperazine;hydrochloride](/img/structure/B4074156.png)
![N-(3-methoxyphenyl)-5-nitro-2-[[2-(4-pentan-3-ylpiperazin-1-yl)acetyl]amino]benzamide](/img/structure/B4074162.png)
![2-[(4-nitrobenzyl)thio]-1-phenyl-1H-benzimidazole](/img/structure/B4074168.png)
![1-[4-(3,4-Dichlorophenoxy)butyl]azepane;oxalic acid](/img/structure/B4074174.png)
![N-[4-(acetylamino)phenyl]-3-(2-chloro-4-nitrophenoxy)benzamide](/img/structure/B4074177.png)
![1-[4-(4-Bromo-2-methylphenoxy)butyl]azepane;oxalic acid](/img/structure/B4074194.png)
![ethyl (2-{[2-(4-nitrophenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4074199.png)
